molecular formula C16H12N6O B2662059 (E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile CAS No. 1025590-77-5

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

Cat. No. B2662059
CAS RN: 1025590-77-5
M. Wt: 304.313
InChI Key: HEUUUXQCLBDGRW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile, also known as PTEN-IN-1, is a small molecule that has been extensively studied for its potential use in cancer therapy. It is a potent inhibitor of the phosphatase and tensin homolog (PTEN) enzyme, which is a tumor suppressor that is frequently mutated or deleted in many types of cancer.

Scientific Research Applications

Antibacterial Properties

Schiff base compounds, including those with tetrazole groups, have been synthesized and characterized, showing potent antibacterial activities against both gram-positive and gram-negative bacteria. Such compounds demonstrate the utility of tetrazole-based chemicals in developing new antibacterial agents. For instance, specific Schiff base compounds exhibited strong activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antibacterial agents (Kakanejadifard et al., 2013).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on similar compounds have been conducted to understand their molecular structure, spectroscopic data, and biological effects. These studies are crucial for predicting the molecular interactions and potential therapeutic applications of new compounds (Viji et al., 2020).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, have been synthesized for potential use in photodynamic therapy for cancer treatment. Their remarkable properties make them suitable as Type II photosensitizers, indicating the role of tetrazole and related compounds in developing therapeutic agents (Pişkin et al., 2020).

Corrosion Inhibition

Theoretical studies on the corrosion inhibition efficiency of tetrazole derivatives on mild steel in acidic media have been conducted using Density Functional Theory (DFT). These studies provide insights into the potential use of tetrazole derivatives as corrosion inhibitors, which is crucial for protecting metals in various industrial applications (Elusta, 2019).

Emissive Properties and Organic Dyes

Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, a new class of large Stokes shift organic dyes, have been synthesized, showcasing intense fluorescence and high absolute quantum yields. These properties are significant for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological imaging (Marchesi et al., 2019).

properties

IUPAC Name

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c17-10-12(16-19-21-22-20-16)11-18-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,11,18H,(H,19,20,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUUUXQCLBDGRW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-phenoxyanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

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